4-(Ethanesulfonyl)benzene-1-sulfonyl chloride
Overview
Description
4-(Ethanesulfonyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S2 and a molecular weight of 268.74 g/mol . It is characterized by the presence of two sulfonyl chloride groups attached to a benzene ring, making it a versatile reagent in organic synthesis.
Preparation Methods
The synthesis of 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride typically involves the sulfonation of benzene derivatives followed by chlorination. One common method includes the reaction of 4-(Ethanesulfonyl)benzene with chlorosulfonic acid under controlled conditions to introduce the sulfonyl chloride groups . Industrial production methods may vary, but they generally follow similar principles with optimizations for yield and purity.
Chemical Reactions Analysis
4-(Ethanesulfonyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride groups are replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Common Reagents and Conditions: Typical reagents include bases like pyridine or triethylamine for substitution reactions.
Major Products: The major products depend on the nucleophile used in the substitution reactions. For example, reacting with an amine would yield a sulfonamide.
Scientific Research Applications
4-(Ethanesulfonyl)benzene-1-sulfonyl chloride is used in various scientific research applications:
Chemistry: It serves as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical properties of the target compounds.
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules, where the sulfonyl groups can enhance the activity or stability of the drugs.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(Ethanesulfonyl)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride groups are highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate esters. These reactions often proceed through a nucleophilic attack on the sulfur atom, followed by the elimination of hydrochloric acid .
Comparison with Similar Compounds
4-(Ethanesulfonyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
4-Methylbenzylsulfonyl chloride: Similar in structure but with a methyl group instead of an ethyl group, leading to slightly different reactivity and applications.
4-(Methylsulfonyl)benzene-1-sulfonyl chloride: Another similar compound with a methylsulfonyl group, which may exhibit different chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce ethylsulfonyl groups into target molecules, which can be advantageous in certain synthetic applications.
Properties
IUPAC Name |
4-ethylsulfonylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-2-14(10,11)7-3-5-8(6-4-7)15(9,12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRRPNALBUTUND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099632-50-4 | |
Record name | 4-(ethanesulfonyl)benzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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